molecular formula C24H20N2O3 B7638044 (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate

(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate

Cat. No. B7638044
M. Wt: 384.4 g/mol
InChI Key: XIHBVMBQFOOMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a derivative of pyrido[1,2-a]pyrimidine and diphenylacetic acid, making it a unique and promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and division, which may contribute to its antitumor and antiviral effects.
Biochemical and Physiological Effects:
Studies have shown that (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor effects. It has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis B virus.

Advantages and Limitations for Lab Experiments

One of the main advantages of (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate is its potential for use as a lead compound in drug development. Its unique structure and promising biological activity make it an attractive candidate for further optimization and development. However, its potential limitations include its relatively low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several potential future directions for research on (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate. These include:
1. Further optimization of the synthesis method to improve yield and purity.
2. Investigation of the compound's mechanism of action to better understand its antitumor and antiviral effects.
3. Development of analogs and derivatives of the compound to improve its solubility and bioavailability.
4. In vivo studies to evaluate the compound's efficacy and safety in animal models.
5. Clinical trials to evaluate the compound's potential as a new anticancer or antiviral drug.
In conclusion, (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate is a promising compound with potential applications in the field of medicinal chemistry. Its unique structure and biological activity make it an attractive candidate for further research and development.

Synthesis Methods

The synthesis of (7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate involves the reaction of 7-methylpyrido[1,2-a]pyrimidine-4-one with 2,2-diphenylacetic acid in the presence of a suitable catalyst. This method has been optimized to produce high yields of the desired product with good purity.

Scientific Research Applications

(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor and antiviral activity, making it a promising candidate for the development of new anticancer and antiviral drugs.

properties

IUPAC Name

(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-17-12-13-21-25-20(14-22(27)26(21)15-17)16-29-24(28)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,23H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHBVMBQFOOMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=CC2=O)COC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate

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